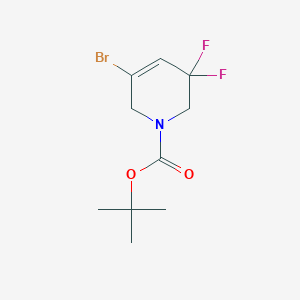

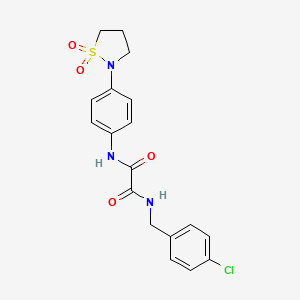

![molecular formula C21H16ClN5O2 B2426414 1-(4-Chlorophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one CAS No. 852440-69-8](/img/structure/B2426414.png)

1-(4-Chlorophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

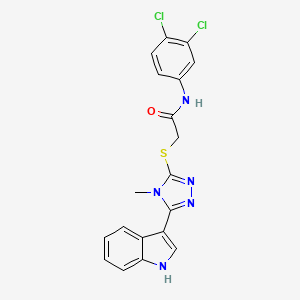

The compound “1-(4-Chlorophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one” belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring . This compound also contains a pyrazolo[3,4-d]pyrimidin-4-one moiety, which is a polycyclic aromatic compound with a pyrazole ring fused to a pyrimidine ring .

Synthesis Analysis

While specific synthesis methods for this compound were not found, the synthesis of similar compounds often involves the reaction of readily available aromatic and aliphatic halides . The target compounds are obtained without isolation of potentially unstable organic azide intermediates .Molecular Structure Analysis

The molecular structure of this compound includes several functional groups, including a chlorophenyl group, a dihydroindolyl group, and a pyrazolopyrimidinone group . These groups can participate in various chemical reactions and may influence the compound’s physical and chemical properties .Aplicaciones Científicas De Investigación

Antimicrobial and Anticancer Agents

- A series of pyrazolo[3,4-d]pyrimidine derivatives, including structures similar to the specified compound, have been synthesized and evaluated for their antimicrobial and anticancer activities. Some of these compounds demonstrated higher anticancer activity than the reference drug doxorubicin and also exhibited substantial antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Adenosine Receptor Affinity

- Pyrazolo[3,4-d]pyrimidines, which are analogues of the given compound, have shown affinity for A1 adenosine receptors. Specific derivatives with chlorophenyl groups exhibited significant activity in this context (Harden, Quinn, & Scammells, 1991).

Antitumor Evaluation

- Several pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and tested for antitumor activity on various cell lines. Notably, one derivative showed potent antitumor activity with IC50 values ranging from 0.326 to 4.31 μM on 57 different cell lines (Kandeel, Mohamed, Abd El Hamid, & Negmeldin, 2012).

Anti-5-Lipoxygenase Agents

- Novel pyrazolo[3,4-d]pyrimidines have been developed as both anticancer and anti-5-lipoxygenase agents. These compounds, structurally related to the specified compound, were tested for cytotoxic and 5-lipoxygenase inhibition activities (Rahmouni et al., 2016).

Phosphodiesterase 9 Inhibitor

- 1-(2-Chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-one, closely related to the compound , has been identified as a potent and selective inhibitor of phosphodiesterase 9 (PDE9) and is being developed for Alzheimer's disease treatment (Wunder et al., 2005).

Herbicidal Activity

- Derivatives of pyrazolo[3,4-d]pyrimidine, similar to the compound of interest, have shown significant herbicidal activities against specific plant species, highlighting their potential in agricultural applications (Luo, Zhao, Zheng, & Wang, 2017).

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN5O2/c22-15-5-7-16(8-6-15)27-20-17(11-24-27)21(29)25(13-23-20)12-19(28)26-10-9-14-3-1-2-4-18(14)26/h1-8,11,13H,9-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMTFYCJKWXXFPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CN3C=NC4=C(C3=O)C=NN4C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

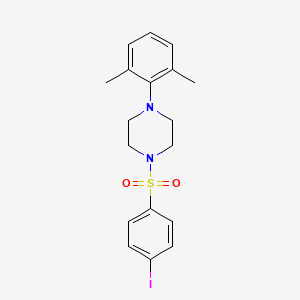

![6-bromo-8-methoxy-N-[(4-methylphenyl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2426342.png)

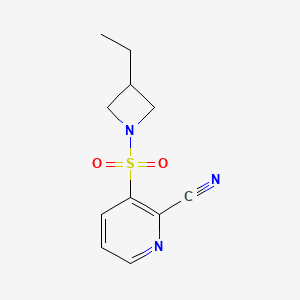

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2426346.png)

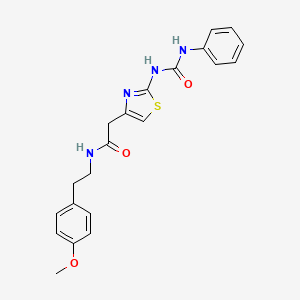

![2-Cyclopropyl-4-[[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2426347.png)

![2-[2-(2,6-Dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]acetic acid](/img/structure/B2426349.png)

![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-(3-methylphenyl)acetamide](/img/structure/B2426353.png)